N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide, commonly known as CTM or cyclothiazomycin, is a naturally occurring cyclic tetramic acid antibiotic. It was first isolated from the fermentation broth of Streptomyces sp. JCM9888 in 1995. CTM has been found to exhibit potent antibacterial activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as some gram-negative bacteria.
Mecanismo De Acción
CTM inhibits the enzyme MurB by binding to its active site and blocking the formation of UDP-N-acetylmuramic acid, a key intermediate in the biosynthesis of peptidoglycan. This leads to the inhibition of cell wall biosynthesis and ultimately bacterial cell death.
Biochemical and Physiological Effects:
CTM has been found to exhibit low toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the body. CTM has been found to accumulate in the liver, kidney, and lung tissues, indicating its potential for the treatment of systemic bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTM has several advantages for lab experiments, including its potent antibacterial activity, low toxicity, and good pharmacokinetic properties. However, its limited solubility in water and organic solvents can make it difficult to use in certain experimental settings. Additionally, its high cost and limited availability can be a limitation for some research groups.
Direcciones Futuras
There are several potential future directions for research on CTM. One area of interest is the development of CTM derivatives with improved pharmacokinetic properties and antibacterial activity. Another area of interest is the investigation of CTM's potential for the treatment of other bacterial infections, such as tuberculosis and pneumonia. Additionally, the synergistic activity of CTM with other antibiotics could be further explored to develop more effective treatment regimens for bacterial infections.
Métodos De Síntesis
The synthesis of CTM has been reported by several research groups. One of the most commonly used methods involves the condensation of cyclopentenone with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) followed by amination with morpholine and subsequent carboxylation. This method has been optimized to yield CTM in high purity and yield.
Aplicaciones Científicas De Investigación
CTM has been extensively studied for its antibacterial activity and mechanism of action. It has been found to inhibit bacterial cell wall biosynthesis by targeting the enzyme MurB, which is involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. CTM has also been shown to exhibit synergistic activity with other antibiotics, such as β-lactams and vancomycin, against N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide.
Propiedades
IUPAC Name |
N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-13(2)9-16(10-14(3,4)18-13)12(17)15-11-7-5-6-8-11/h5-6,11H,7-10H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGRWZNJZAQVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)C(=O)NC2CC=CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.